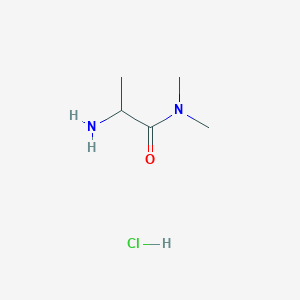
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
Overview
Description
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C15H26N2O6 and a molecular weight of 330.38 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a hexahydropyridazine ring, which is a six-membered ring containing two nitrogen atoms, with two tert-butoxycarbonyl groups and one carboxylic acid group attached .Scientific Research Applications
Chemical Synthesis and Reactivity
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid and its derivatives are involved in various chemical reactions and syntheses, demonstrating their versatility in organic chemistry. For instance, the compound has been used in the synthesis of hexahydropyridazine derivatives, specifically hexahydro-4-pyridazinones, via the reaction of azodicarboxylic acid esters with dienes, showcasing its role in the construction of complex nitrogen-containing heterocycles (Vartanyan et al., 1991).
Catalytic Applications
Derivatives of 1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid have been explored for their potential in catalytic applications. For example, the compound has been used in the development of new catalysts for asymmetric hydrogenation of functionalized alkenes, demonstrating its utility in facilitating enantioselective synthesis, a critical aspect of pharmaceutical chemistry (Imamoto et al., 2012).
Material Science and Coordination Chemistry
In the field of material science and coordination chemistry, derivatives of 1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid have been utilized in the synthesis of coordination polymers. These materials have interesting magnetic and electric properties, which could be leveraged for various applications, including in the development of new magnetic materials and sensors (Yang et al., 2020).
Organic Synthesis and Medicinal Chemistry
The versatility of 1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is further highlighted in its use for the synthesis of biologically active compounds. For example, it has been employed in the synthesis of deaza-analogues of the bisindole marine alkaloid Topsentin, indicating its potential in the development of novel therapeutic agents (Carbone et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXHSDCSBUGOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091742.png)










